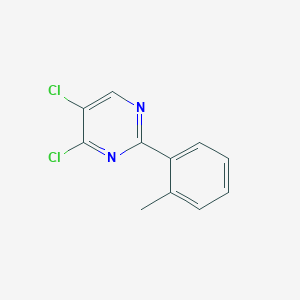

4,5-Dichloro-2-(o-tolyl)pyrimidine

Description

4,5-Dichloro-2-(o-tolyl)pyrimidine (CAS: 2340293-17-4) is a halogenated pyrimidine derivative with the molecular formula C₁₁H₈Cl₂N₂ and a molecular weight of 239.11 g/mol. Its structure features a pyrimidine ring substituted with chlorine atoms at the 4- and 5-positions and an o-tolyl (2-methylphenyl) group at the 2-position. This compound is primarily utilized in organic synthesis as a precursor for pharmaceuticals, agrochemicals, and materials science due to its reactive halogen atoms and aromatic stability .

Properties

Molecular Formula |

C11H8Cl2N2 |

|---|---|

Molecular Weight |

239.10 g/mol |

IUPAC Name |

4,5-dichloro-2-(2-methylphenyl)pyrimidine |

InChI |

InChI=1S/C11H8Cl2N2/c1-7-4-2-3-5-8(7)11-14-6-9(12)10(13)15-11/h2-6H,1H3 |

InChI Key |

PRJROUHUEBCZAT-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=CC=C1C2=NC=C(C(=N2)Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Dichloro-2-(o-tolyl)pyrimidine typically involves the following steps:

Starting Materials: The synthesis begins with commercially available 2-chloro-4,5-dichloropyrimidine and ortho-toluidine.

Reaction Conditions: The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or acetonitrile. A base like potassium carbonate or sodium hydroxide is often used to facilitate the nucleophilic substitution reaction.

Procedure: The ortho-toluidine is added dropwise to a solution of 2-chloro-4,5-dichloropyrimidine in the solvent. The mixture is then heated under reflux for several hours until the reaction is complete.

Purification: The product is isolated by filtration, washed with water, and recrystallized from an appropriate solvent to obtain pure 4,5-Dichloro-2-(o-tolyl)pyrimidine.

Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the process.

Chemical Reactions Analysis

Types of Reactions: 4,5-Dichloro-2-(o-tolyl)pyrimidine undergoes various chemical reactions, including:

Nucleophilic Substitution: The chlorine atoms at the 4 and 5 positions can be substituted by nucleophiles such as amines, thiols, and alkoxides.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding pyrimidine N-oxides or reduction to yield dihydropyrimidines.

Coupling Reactions: It can participate in cross-coupling reactions like Suzuki-Miyaura and Heck reactions to form carbon-carbon bonds.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium methoxide, potassium thiolate, and primary amines are commonly used under basic conditions.

Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products:

Substitution Products: Depending on the nucleophile, products like 4,5-diamino-2-(o-tolyl)pyrimidine or 4,5-dimethoxy-2-(o-tolyl)pyrimidine.

Oxidation Products: Pyrimidine N-oxides.

Reduction Products: Dihydropyrimidines.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research has indicated that pyrimidine derivatives exhibit significant antimicrobial properties. In particular, 4,5-dichloro-2-(o-tolyl)pyrimidine has been studied for its effectiveness against various bacterial strains. For instance, derivatives of pyrimidine have shown minimum inhibitory concentrations (MICs) ranging from 4 to 16 μg/mL against Gram-positive and Gram-negative bacteria .

Cytotoxicity Studies

In vitro studies have demonstrated that certain derivatives of pyrimidine, including those related to 4,5-dichloro-2-(o-tolyl)pyrimidine, possess cytotoxic effects against cancer cell lines. The structure-activity relationship (SAR) studies reveal that modifications at specific positions can enhance the cytotoxicity, making these compounds potential candidates for anticancer drug development .

Agricultural Applications

Herbicidal Properties

The compound has been explored for its herbicidal properties. Research indicates that pyrimidine derivatives can effectively control various weed species. For example, certain formulations containing 4,5-dichloro-2-(o-tolyl)pyrimidine have demonstrated selective herbicidal activity against common agricultural weeds such as Amaranthus retroflexus and Brassica arvensis with efficacy rates exceeding 90% .

Biochemical Applications

Enzyme Inhibition

Studies have shown that pyrimidine derivatives can act as enzyme inhibitors. Specifically, compounds similar to 4,5-dichloro-2-(o-tolyl)pyrimidine have been evaluated for their ability to inhibit enzymes involved in biosynthetic pathways of pathogens, making them valuable in the development of new antimicrobial agents .

Table 1: Antimicrobial Activity of Pyrimidine Derivatives

| Compound | Bacterial Strain | MIC (μg/mL) |

|---|---|---|

| 4,5-Dichloro-2-(o-tolyl)pyrimidine | Staphylococcus aureus | 8 |

| Escherichia coli | 16 | |

| Bacillus subtilis | 4 |

Table 2: Herbicidal Efficacy Against Weeds

| Compound | Weed Species | Efficacy (%) |

|---|---|---|

| 4,5-Dichloro-2-(o-tolyl)pyrimidine | Amaranthus retroflexus | 90 |

| Brassica arvensis | 95 |

Case Studies

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers at a leading university evaluated the antimicrobial activity of various pyrimidine derivatives. The results showed that modifications to the o-tolyl group significantly enhanced the antibacterial properties of the compounds tested. The study concluded that further exploration into these modifications could lead to the development of new antibiotics .

Case Study 2: Herbicide Development

An agricultural research initiative focused on developing new herbicides based on pyrimidine chemistry reported promising results with formulations containing 4,5-dichloro-2-(o-tolyl)pyrimidine. Field trials indicated effective control of resistant weed species without harming crop yields, suggesting a viable application in sustainable agriculture practices .

Mechanism of Action

The mechanism of action of 4,5-Dichloro-2-(o-tolyl)pyrimidine depends on its specific application:

Enzyme Inhibition: It can inhibit enzymes by binding to the active site or allosteric sites, thereby blocking substrate access.

Receptor Modulation: It may act as an agonist or antagonist at various biological receptors, influencing signal transduction pathways.

Chemical Reactivity: The presence of electron-withdrawing chlorine atoms enhances its reactivity towards nucleophiles, facilitating various substitution reactions.

Comparison with Similar Compounds

Structural Isomers: o-Tolyl vs. m-Tolyl Substitution

4,5-Dichloro-2-(o-tolyl)pyrimidine is closely related to 4,5-Dichloro-2-(m-tolyl)pyrimidine (CAS: 2340294-62-4), which differs only in the position of the methyl group on the phenyl ring (meta instead of ortho). Key distinctions include:

| Property | 4,5-Dichloro-2-(o-tolyl)pyrimidine | 4,5-Dichloro-2-(m-tolyl)pyrimidine |

|---|---|---|

| CAS Number | 2340293-17-4 | 2340294-62-4 |

| Substituent Position | Ortho-methylphenyl | Meta-methylphenyl |

| Steric Effects | Higher steric hindrance | Lower steric hindrance |

| Solubility | Likely lower due to packing | Potentially higher |

The ortho-methyl group introduces steric hindrance, which may reduce solubility in polar solvents and influence reactivity in substitution reactions.

Dichloro Positional Isomers: 4,5- vs. 4,6-Substitution

Another analogue, 4,6-Dichloro-2-(3-methylphenyl)pyrimidine (CAS: Not provided), shares the same molecular formula but features chlorine atoms at the 4- and 6-positions.

| Property | 4,5-Dichloro-2-(o-tolyl)pyrimidine | 4,6-Dichloro-2-(3-methylphenyl)pyrimidine |

|---|---|---|

| Chlorine Positions | 4,5-positions | 4,6-positions |

| Electronic Effects | Electron-withdrawing groups adjacent | Electron-withdrawing groups para |

| Reactivity | Favors nucleophilic substitution at 4/5 | Favors substitution at 4/6 |

In contrast, the 4,6-isomer may exhibit distinct regioselectivity in synthetic applications .

Comparison with Morpholine-Substituted Pyrimidine

4-(4,6-Dichloropyrimidin-2-yl)morpholine (CAS: 10397-13-4) replaces the o-tolyl group with a morpholine ring.

| Property | 4,5-Dichloro-2-(o-tolyl)pyrimidine | 4-(4,6-Dichloropyrimidin-2-yl)morpholine |

|---|---|---|

| Substituent | o-Tolyl (hydrophobic) | Morpholine (polar, electron-donating) |

| Applications | Intermediate for synthesis | Pharmaceuticals, agrochemicals |

| Solubility | Lower in water | Higher due to morpholine’s polarity |

The morpholine derivative’s electron-donating nitrogen enhances solubility in aqueous systems, making it suitable for drug formulations. In contrast, the hydrophobic o-tolyl group in 4,5-Dichloro-2-(o-tolyl)pyrimidine may favor lipid membrane penetration, useful in bioactive compound design .

Benzimidazole Analogues: Dichloro-Trifluoromethyl Derivatives

4,5-Dichloro-2-(trifluoromethyl)benzimidazole (CAS: 3615-21-2) shares functional groups but features a benzimidazole core.

| Property | 4,5-Dichloro-2-(o-tolyl)pyrimidine | 4,5-Dichloro-2-(trifluoromethyl)benzimidazole |

|---|---|---|

| Core Structure | Pyrimidine | Benzimidazole |

| Molecular Weight | 239.11 g/mol | 255.02 g/mol |

| logP | Not reported | 3.407 (high lipophilicity) |

| Applications | Synthetic intermediate | Herbicide (flax and cereals) |

The benzimidazole derivative’s fused aromatic system and trifluoromethyl group contribute to its herbicidal activity, while the pyrimidine derivatives are more versatile in medicinal chemistry. Additionally, the benzimidazole compound exhibits significant toxicity (skin/eye irritation, liver effects), necessitating stringent handling protocols .

Key Research Findings

- Steric and Electronic Effects : Ortho-substituted derivatives (e.g., o-tolyl) exhibit tighter molecular packing and reduced solubility compared to meta-substituted analogues, as observed in boron-aryl systems .

- Reactivity Trends : 4,5-Dichloro-pyrimidines undergo substitution more readily at adjacent positions, whereas 4,6-isomers may favor para-directed reactions .

- Toxicity Profiles : Benzimidazole derivatives require rigorous safety measures (e.g., ventilation, PPE) due to acute and chronic health risks, whereas pyrimidines’ hazards are less documented but warrant precaution .

Data Tables

Table 1: Structural and Physical Properties

| Compound Name | CAS Number | Molecular Weight (g/mol) | logP | Key Applications |

|---|---|---|---|---|

| 4,5-Dichloro-2-(o-tolyl)pyrimidine | 2340293-17-4 | 239.11 | N/A | Organic synthesis |

| 4,5-Dichloro-2-(m-tolyl)pyrimidine | 2340294-62-4 | 239.11 | N/A | Chemical intermediates |

| 4-(4,6-Dichloropyrimidin-2-yl)morpholine | 10397-13-4 | 246.10 | N/A | Pharmaceuticals |

| 4,5-Dichloro-2-(trifluoromethyl)benzimidazole | 3615-21-2 | 255.02 | 3.407 | Herbicide |

Biological Activity

4,5-Dichloro-2-(o-tolyl)pyrimidine is a pyrimidine derivative that has garnered attention in medicinal chemistry for its potential biological activities. This compound possesses unique structural features, including two chlorine substituents and an ortho-tolyl group, which contribute to its reactivity and interaction with biological targets. This article explores the biological activity of this compound, focusing on its medicinal applications, mechanisms of action, and structure-activity relationships (SAR).

Medicinal Applications

4,5-Dichloro-2-(o-tolyl)pyrimidine has been investigated for various medicinal applications:

- Anticancer Activity : Research indicates that this compound serves as a precursor in the synthesis of pharmaceuticals with anticancer properties. Its derivatives have shown promising results against various cancer cell lines, including lung adenocarcinoma (A549) and breast cancer (MDA-MB-231) cells .

- Antimicrobial Properties : The compound has also been evaluated for its antimicrobial activity against multidrug-resistant pathogens. Studies have shown that specific derivatives exhibit significant antibacterial effects, particularly against resistant strains of Staphylococcus aureus and Escherichia coli .

- Enzyme Inhibition : It functions as an enzyme inhibitor by binding to active sites or allosteric sites, thereby blocking substrate access. This property is crucial for developing drugs targeting various diseases.

The biological activity of 4,5-Dichloro-2-(o-tolyl)pyrimidine can be attributed to several mechanisms:

- Enzyme Inhibition : The chlorine atoms enhance the compound's reactivity towards nucleophiles, facilitating various substitution reactions that can inhibit enzymes involved in cancer progression and microbial resistance.

- Receptor Modulation : The compound may act as an agonist or antagonist at different biological receptors, influencing signal transduction pathways critical for cellular responses.

Structure-Activity Relationships (SAR)

The biological activity of 4,5-Dichloro-2-(o-tolyl)pyrimidine is influenced by its structural features. The ortho-tolyl group imparts distinct steric and electronic properties that affect its interaction with biological targets. Comparative studies with similar compounds reveal the following insights:

| Compound | Structure | Activity | Notes |

|---|---|---|---|

| 2,4-Dichloro-5-nitropyrimidine | Nitro group at 5 position | Moderate anticancer activity | Less potent than 4,5-Dichloro-2-(o-tolyl)pyrimidine |

| 4,6-Dichloro-2-(propylthio)pyrimidine | Propylthio group | Lower activity | Lacks ortho substitution benefits |

| 2,4-Dichloro-5-aminopyrimidine | Amino group at 5 position | Variable activity | Dependent on amino group orientation |

The unique combination of chlorines and the ortho-tolyl group enhances both the reactivity and selectivity of this compound in biological systems .

Case Studies

Recent studies have highlighted the effectiveness of 4,5-Dichloro-2-(o-tolyl)pyrimidine derivatives in preclinical models:

- Anticancer Evaluation : A study demonstrated that derivatives of this compound significantly reduced cell viability in A549 cells with IC50 values comparable to established chemotherapeutics like cisplatin . The presence of electron-withdrawing groups was found to enhance cytotoxicity.

- Antimicrobial Screening : Another investigation revealed that certain derivatives exhibited minimum inhibitory concentrations (MICs) lower than those of standard antibiotics against resistant bacterial strains. This suggests potential for development into new antimicrobial agents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.